molecular formula C11H10O2S B6379263 2-Methoxy-4-(thiophen-2-YL)phenol CAS No. 1261945-77-0

2-Methoxy-4-(thiophen-2-YL)phenol

Cat. No.: B6379263
CAS No.: 1261945-77-0
M. Wt: 206.26 g/mol
InChI Key: DNWPWQAOTLXULW-UHFFFAOYSA-N
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Description

2-Methoxy-4-(thiophen-2-YL)phenol is a phenolic derivative characterized by a methoxy group at the 2-position and a thiophene ring at the 4-position of the benzene core.

Properties

IUPAC Name

2-methoxy-4-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-13-10-7-8(4-5-9(10)12)11-3-2-6-14-11/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWPWQAOTLXULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685398
Record name 2-Methoxy-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-77-0
Record name 2-Methoxy-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(thiophen-2-yl)phenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-(thiophen-2-yl)phenol may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(thiophen-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4-(thiophen-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(thiophen-2-yl)phenol involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including:

Comparison with Similar Compounds

Structural and Electronic Differences

The key distinction between 2-methoxy-4-(thiophen-2-YL)phenol and its analogs lies in the substituent at the 4-position:

  • Eugenol (2-Methoxy-4-(2-propenyl)phenol): Contains an allyl group (C₃H₅), enabling conjugation with the aromatic ring via a double bond .
  • Isoeugenol (2-Methoxy-4-(1-propenyl)phenol): Features a trans-propenyl group, altering stereoelectronic effects compared to eugenol .
  • 2-Methoxy-4-(thiophen-2-YL)phenol: Replaces the unsaturated hydrocarbon with a thiophene ring, introducing sulfur heteroatoms and aromaticity.

Electronic Effects :

  • The sulfur atom in thiophene may participate in hydrogen bonding or metal coordination, influencing interactions with biological targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent at 4-Position Key Physical Properties
2-Methoxy-4-(thiophen-2-YL)phenol C₁₁H₁₀O₂S 218.26 Thiophene ring Predicted higher lipophilicity due to S atom
Eugenol C₁₀H₁₂O₂ 164.20 Allyl group Pale-yellow liquid; clove-like odor
Isoeugenol C₁₀H₁₂O₂ 164.20 1-Propenyl group Colorless to pale-yellow liquid
Antioxidant and Radical Scavenging
  • Eugenol: Demonstrates significant radical scavenging activity, enhancing sodium-L-ascorbate radical intensity and scavenging superoxide anions (IC₅₀: eugenol > bis-eugenol > BHA) .
  • Thiophene Analog : The aromatic thiophene may reduce radical generation compared to the allyl group due to stabilized electron distribution. However, sulfur’s electron-rich nature could enhance interactions with reactive oxygen species (ROS), warranting further study.
Antimicrobial Properties
  • Eugenol: Exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to membrane disruption via hydrophobic interactions .
  • 2-Methoxy-4-(thiophen-2-YL)phenol: The thiophene’s planar structure may improve binding to microbial enzymes or DNA, but reduced hydrophobicity compared to eugenol’s allyl group could limit efficacy.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-(thiophen-2-YL)phenol, and how can its purity be optimized?

Methodological Answer: The synthesis of 2-Methoxy-4-(thiophen-2-YL)phenol can be achieved via condensation reactions involving thiophene derivatives and phenolic precursors. For example, analogous compounds with thiophene moieties are synthesized through stepwise coupling of thiophene-based intermediates with methoxy-substituted phenols under acidic or basic catalysis (e.g., using sulfuric acid or sodium hydroxide) . Purity optimization involves chromatographic separation (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures) and spectroscopic validation using 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .

Q. How can spectroscopic techniques validate the structure of 2-Methoxy-4-(thiophen-2-YL)phenol?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. The methoxy group (-OCH3\text{-OCH}_3) typically resonates at 3.8–4.0 ppm in 1H^1H-NMR, while aromatic protons from the thiophene and phenol rings appear between 6.5–7.5 ppm. 13C^{13}C-NMR can confirm the presence of the thiophene sulfur atom through deshielded carbons at ~125–140 ppm. Infrared (IR) spectroscopy further identifies hydroxyl (~3200–3600 cm1^{-1}) and aromatic C–H stretching (3000–3100 cm1 ^{-1}) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of 2-Methoxy-4-(thiophen-2-YL)phenol?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to predict electronic properties such as frontier molecular orbitals (FMOs) and charge distribution. Basis sets like 6-311G++(d,p) are recommended for accuracy. Studies on similar phenolic-thiophene systems show that exact exchange terms in DFT improve thermochemical predictions (e.g., ionization potentials and electron affinities) . Software packages like Gaussian 09 can calculate nonlinear optical (NLO) properties and Mulliken population analysis to assess reactivity .

Q. How can structural contradictions in crystallographic data for thiophene-phenol derivatives be resolved?

Methodological Answer: Crystallographic ambiguities (e.g., disordered thiophene rings) require high-resolution X-ray diffraction data and refinement using software like SHELXL. For example, SHELX programs are robust for small-molecule refinement, particularly for resolving twinning or low-resolution datasets. Incorporating restraints for bond lengths/angles and validating with R-factor convergence (<5%) ensures structural reliability .

Q. What strategies address discrepancies in biological activity data for thiophene-phenol analogs?

Methodological Answer: Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, solvent) or impurity interference. Methodological solutions include:

  • Standardized assays : Use DPPH radical scavenging with controlled solvent systems (e.g., ethanol for solubility).
  • Purity validation : HPLC with UV detection at 280 nm to confirm compound integrity .
  • Dose-response studies : EC50_{50} calculations to differentiate intrinsic activity from assay artifacts .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the structure-activity relationship (SAR) of 2-Methoxy-4-(thiophen-2-YL)phenol?

Methodological Answer: SAR studies require systematic variation of substituents (e.g., methoxy position, thiophene substitution) and comparative bioassays. Key steps:

Synthetic diversification : Introduce electron-withdrawing/donating groups (e.g., –NO2_2, –CH3_3) on the phenol or thiophene rings .

Quantum chemical descriptors : Calculate Hammett constants (σ\sigma) and Fukui indices to correlate electronic effects with bioactivity .

Multivariate analysis : Use PCA or PLS regression to identify dominant structural contributors to activity .

Q. What are the best practices for reconciling computational predictions with experimental spectroscopic data?

Methodological Answer:

  • DFT-NMR correlation : Optimize geometry at the B3LYP/6-311G++(d,p) level and compute chemical shifts with the GIAO method. Scaling factors (e.g., 0.97 for 1H^1H) improve match accuracy .
  • Vibrational mode assignment : Compare DFT-calculated IR frequencies (scaled by 0.961) with experimental peaks to validate functional groups .

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